molecular formula C8H14O5 B2892204 (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 2042346-34-7

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No. B2892204
M. Wt: 190.195
InChI Key: ZNNDGDKLQUKDGI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as Acetoacetic acid, is a beta-keto acid that is produced during the metabolism of fatty acids. It is an important biomolecule that plays a crucial role in energy metabolism and is involved in various metabolic processes.

Scientific Research Applications

1. Polymer Chemistry

The compound serves as a precursor for the synthesis of amino-protected monomers used in polymer chemistry . These monomers are crucial for creating polymers with amino side groups, which are essential for hardening various epoxy resins. The protecting group used, bromo-tert-butyloxycarbonyl (Br-t-BOC), is sensitive to solvent polarity, allowing for controlled deprotection of amino groups in the polymer.

2. Protecting Group in Organic Synthesis

It acts as a protecting group for amino functionalities in organic synthesis . The Br-t-BOC group can be cleaved under different conditions, making it a versatile choice for synthesizing compounds that require selective deprotection of amino groups.

3. Medicinal Chemistry

This compound is used in the synthesis of molecules for pharmaceutical testing, where it can be incorporated into larger structures to study their pharmacological properties .

properties

IUPAC Name

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDGDKLQUKDGI-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

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